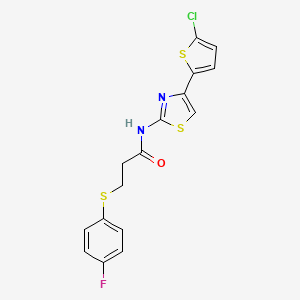
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2OS3 and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, chlorothiophene moiety, and a propanamide group, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response. Studies indicate that it exhibits comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain .
- Lipoxygenase Inhibition : It also demonstrates inhibitory effects on lipoxygenase (5-LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation . The inhibition of this pathway can lead to reduced inflammation and associated symptoms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thiophene and thiazole rings is believed to enhance its interaction with bacterial membranes, leading to cell lysis.
Table 1: Biological Activities of this compound
Case Studies
- Anti-inflammatory Effects : In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups treated with saline. The efficacy was comparable to that of ibuprofen, suggesting potential for use as an alternative anti-inflammatory agent.
- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound enhanced its antibacterial activity, particularly those incorporating additional halogen substitutions on the phenyl ring.
- Toxicological Studies : Toxicity assessments revealed that while the compound exhibited therapeutic potential, high doses led to hepatotoxicity in animal models. This underscores the importance of dosage optimization in future therapeutic applications.
科学的研究の応用
Synthesis of the Compound
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step reactions starting from simpler thiophene and thiazole derivatives. The process generally includes:
- Bromination : The initial step often involves the bromination of a precursor compound, such as 1-(4-chlorothiophen-2-yl)ethan-1-one.
- Formation of Thiazole : The brominated product is treated with thiourea to form thiazole derivatives.
- Final Coupling : The thiazole derivative is then coupled with a fluorophenyl thio group to yield the final amide product.
This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity levels .
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
In vitro assays indicated that certain derivatives possess comparable or superior inhibitory activity against COX enzymes compared to established anti-inflammatory drugs like aspirin .
Analgesic Effects
In addition to their anti-inflammatory properties, these compounds have also demonstrated analgesic effects in animal models. For example, studies involving paw edema tests revealed that specific derivatives significantly reduced pain responses triggered by inflammatory agents such as prostaglandin E2 .
Case Studies
- Study on Thiazole Derivatives : A comprehensive study evaluated several thiazole derivatives for their anti-inflammatory and analgesic activities. Among the tested compounds, those structurally similar to this compound exhibited notable efficacy in reducing inflammation and pain in vivo .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may exert their effects by modulating inflammatory pathways and inhibiting the release of pro-inflammatory mediators from mast cells .
Data Tables
特性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS3/c17-14-6-5-13(24-14)12-9-23-16(19-12)20-15(21)7-8-22-11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUAJLETDUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













